molecular formula C7H4F3NO3 B12079064 3-(Difluoromethoxy)-5-fluoronitrobenzene CAS No. 1214332-99-6

3-(Difluoromethoxy)-5-fluoronitrobenzene

Cat. No.: B12079064
CAS No.: 1214332-99-6
M. Wt: 207.11 g/mol
InChI Key: RBUWSXUUPDOWQL-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-fluoronitrobenzene is an organic compound characterized by the presence of difluoromethoxy, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-5-fluoronitrobenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by nitration and fluorination. One common method includes:

    O-Alkylation: Starting with a hydroxybenzene derivative, the difluoromethoxy group is introduced using a difluoromethylating agent.

    Nitration: The resulting compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: Finally, the nitro compound is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of difluoromethoxybenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Sulfamic acid and sodium chlorite in acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Difluoromethoxybenzoic acid derivatives.

    Reduction: 3-(Difluoromethoxy)-5-fluoroaniline.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)-5-fluoronitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-fluoronitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • 3-(Difluoromethoxy)phenylacetylene
  • 3-(Difluoromethoxy)benzenesulfonyl chloride

Uniqueness: 3-(Difluoromethoxy)-5-fluoronitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(difluoromethoxy)-3-fluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-1-5(11(12)13)3-6(2-4)14-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUWSXUUPDOWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249451
Record name Benzene, 1-(difluoromethoxy)-3-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-99-6
Record name Benzene, 1-(difluoromethoxy)-3-fluoro-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(difluoromethoxy)-3-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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